molecular formula C15H18N2O3S B5109113 N~1~-ethyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide

N~1~-ethyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide

Cat. No. B5109113
M. Wt: 306.4 g/mol
InChI Key: DRWPAWBONRKEOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-ethyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide, also known as GSK-3 inhibitor VIII, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N~1~-ethyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide acts as a potent and selective inhibitor of N~1~-ethyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide by binding to its ATP-binding site. This results in the inhibition of N~1~-ethyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide activity, which leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
N~1~-ethyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been shown to have various biochemical and physiological effects, including the promotion of cell survival, the inhibition of cell proliferation, the induction of apoptosis, and the regulation of glucose metabolism. It has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~1~-ethyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide in lab experiments is its high selectivity and potency for N~1~-ethyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide inhibition. However, one of the limitations is its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research of N~1~-ethyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide. One of the areas of interest is its potential therapeutic applications in cancer treatment, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to investigate the pharmacokinetics and toxicity of N~1~-ethyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide in vivo.

Synthesis Methods

The synthesis of N~1~-ethyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide involves a multi-step reaction process that includes the condensation of 1-naphthylglycine with N-methylsulfonyl chloride, followed by the reaction with ethylamine. The final product is obtained through recrystallization from methanol.

Scientific Research Applications

N~1~-ethyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder. It has been shown to inhibit glycogen synthase kinase-3 (N~1~-ethyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide), a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

N-ethyl-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-3-16-15(18)11-17(21(2,19)20)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,3,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWPAWBONRKEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(C1=CC=CC2=CC=CC=C21)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide

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